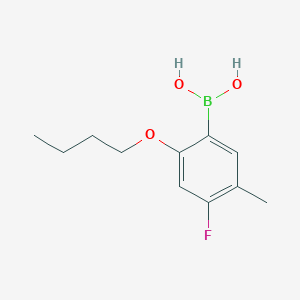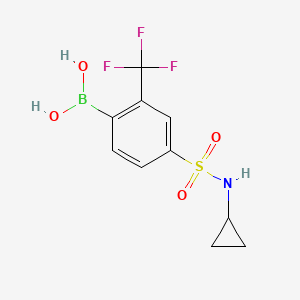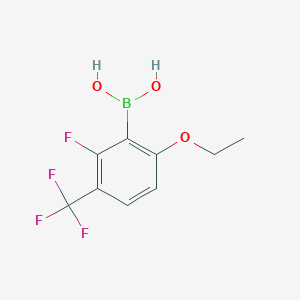
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a t-butyldimethylsilyloxy group. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with a fluorine atom and a trifluoromethyl group through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Protection of the Hydroxyl Group: The hydroxyl group is protected with a t-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom and trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Major products formed from these reactions include biaryl compounds, phenols, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is utilized in the development of fluorescent probes and sensors for detecting biomolecules, owing to its unique chemical properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and probes that can selectively bind to target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to sugars in biological systems or participating in catalytic cycles in chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring. Some examples are:
Phenylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain applications.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the trifluoromethyl and t-butyldimethylsilyloxy groups, resulting in different reactivity and properties.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the fluorine and t-butyldimethylsilyloxy groups, affecting its chemical behavior.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BF4O3Si/c1-12(2,3)22(4,5)21-8-6-9(13(16,17)18)11(15)10(7-8)14(19)20/h6-7,19-20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYRCCDNUSVYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF4O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)
![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)
![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)


![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)
![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)





